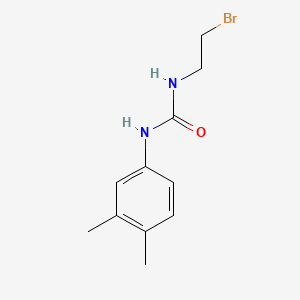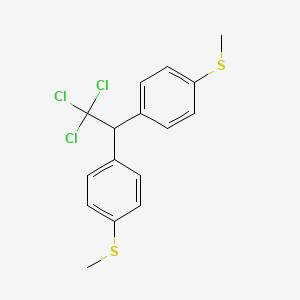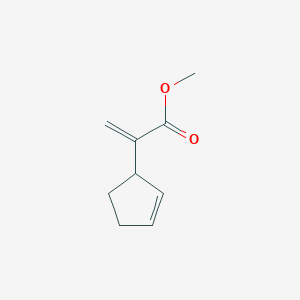![molecular formula C22H14O6 B14006348 3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one) CAS No. 87116-23-2](/img/structure/B14006348.png)
3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one typically involves the formation of benzofuran rings through various cyclization reactions. One common method is the free radical cyclization cascade, which is effective for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, subcritical water.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isobenzofuran-1,3-dione derivatives .
Scientific Research Applications
3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-tumor, antibacterial, and anti-viral activities.
Medicine: Explored as a potential therapeutic agent for diseases such as hepatitis C and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors, leading to the inhibition of tumor growth, bacterial proliferation, and viral replication . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure and biological activities.
Other benzofuran derivatives: Share the benzofuran core structure and exhibit similar pharmacological properties.
Uniqueness
3-[2-[(3-Oxo-1h-isobenzofuran-1-yl)oxy]phenoxy]-3h-isobenzofuran-1-one is unique due to its specific substitution pattern and the presence of multiple benzofuran rings.
Properties
CAS No. |
87116-23-2 |
|---|---|
Molecular Formula |
C22H14O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-[2-[(3-oxo-1H-2-benzofuran-1-yl)oxy]phenoxy]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H14O6/c23-19-13-7-1-3-9-15(13)21(27-19)25-17-11-5-6-12-18(17)26-22-16-10-4-2-8-14(16)20(24)28-22/h1-12,21-22H |
InChI Key |
JDJZNSVKURNQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)OC3=CC=CC=C3OC4C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
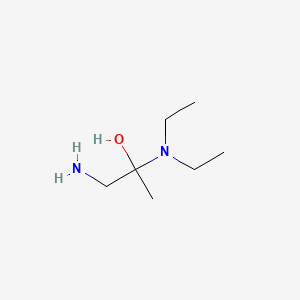
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

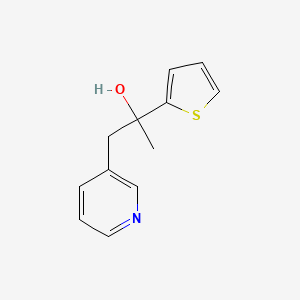

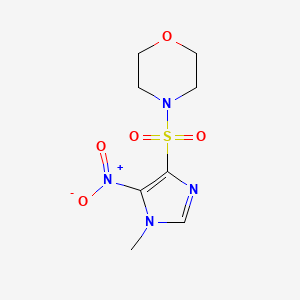
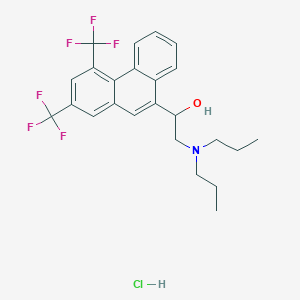
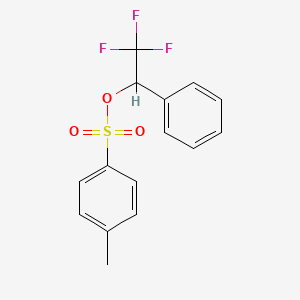
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
